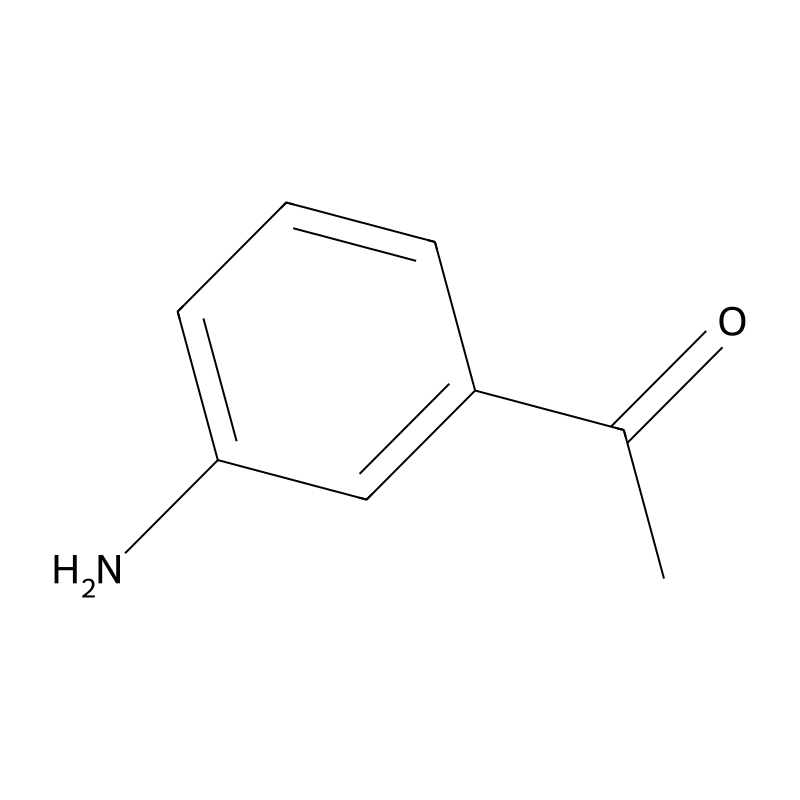3'-Aminoacetophenone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Application in Physical Chemistry
Specific Scientific Field: Physical Chemistry
Summary of the Application: 3’-Aminoacetophenone is used in the study of molecular structure and dynamics through rotational spectroscopy .
Methods of Application or Experimental Procedures: The rotational spectra of 3’-Aminoacetophenone and its isotopologues were investigated in the microwave (2–8 GHz) and millimetre (59.6–74.4 GHz) frequency regions using chirped pulse Fourier transform and free-jet absorption techniques .
Results or Outcomes: The study found that the Z form in 3’-aminoacetophenone is favoured with respect to E and the measured energy difference upper limit is about 5.5 (1) kJ mol −1 . Barriers to methyl internal rotation are V3 = 7.04 (2) and 6.530 (6) kJ mol −1 for 3’ (Z)- and 4’-aminoacetophenone, respectively .
Application in Organic Synthesis
Specific Scientific Field: Organic Synthesis
Summary of the Application: 3’-Aminoacetophenone acts as a bifunctional coupling reagent during the synthesis of pyrimidines . It was also used as a starting reagent during the synthesis of curcumin mimics with a substituted sulfonyl group .
Application in Asymmetric Synthesis
Specific Scientific Field: Asymmetric Synthesis
Summary of the Application: 3’-Aminoacetophenone was used as a reagent during the asymmetric total synthesis of pactamycin . Pactamycin is a complex natural product with potent antiproliferative properties across multiple phylogenetic domains .
Application in the Synthesis of Curcumin Mimics
Summary of the Application: 3’-Aminoacetophenone was used as a starting reagent during the synthesis of curcumin mimics with a substituted sulfonyl group .
3'-Aminoacetophenone, also known as 1-(3-aminophenyl)ethanone, is an aromatic compound with the molecular formula and a molecular weight of approximately 135.16 g/mol. It features an amino group attached to the benzene ring of acetophenone, making it a derivative of both acetophenone and aniline. This compound is characterized by its pale yellow crystalline appearance and is soluble in organic solvents such as ethanol and ether but less soluble in water .
- Pharmaceutical research: The amine group can interact with various biological targets, making it a potential candidate for drug discovery [].
- Material science: This compound could be used as a building block for the synthesis of new materials with specific functionalities due to the reactive amine and ketone groups [].
- Oxidation: It can be oxidized to form 3-acetamidobenzoic acid using oxidizing agents like potassium permanganate.
- Reduction: The ethanone group can be reduced to yield 1-(3-aminophenyl)ethanol, typically using sodium borohydride.
- Electrophilic Substitution: The amino group can engage in electrophilic substitution reactions, such as diazotization followed by coupling with phenols to create azo dyes.
These reactions highlight the compound's versatility in organic synthesis.
3'-Aminoacetophenone exhibits significant biological activity, particularly as an inhibitor of the enzyme tyrosinase, which plays a crucial role in melanin biosynthesis. The compound can either inhibit or activate tyrosinase depending on its concentration. Its interaction with this enzyme leads to the formation of a colorless adduct with o-dopaquinone, which can subsequently undergo oxidation to yield colored compounds . This property makes it of interest in cosmetic formulations aimed at skin lightening and pigmentation control.
Several methods exist for synthesizing 3'-Aminoacetophenone:
- Reduction of 3'-Nitroacetophenone:
- Dissolve 3'-nitroacetophenone in a mixture of tin(II) chloride and hydrochloric acid.
- Heat the mixture to 90°C, then cool to room temperature.
- Filter the precipitate and wash it with water.
- Recrystallize from ethanol for purification.
- Industrial Methods: These often involve similar reduction reactions but are optimized for larger scale production to enhance yield and purity.
3'-Aminoacetophenone has several applications across various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Cosmetics: Due to its tyrosinase inhibitory properties, it is utilized in skin-lightening products.
- Dyes: It is involved in the production of azo dyes through electrophilic substitution reactions .
Studies on the interactions of 3'-Aminoacetophenone reveal its potential effects on biochemical pathways, particularly in melanin production. Its ability to modulate tyrosinase activity suggests that it could influence pigmentation processes and may have implications for treating hyperpigmentation disorders. Furthermore, environmental factors such as pH and temperature significantly affect its reactivity and stability, indicating that these conditions should be carefully controlled during applications .
Several compounds share structural similarities with 3'-Aminoacetophenone. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Aminoacetophenone | Has an amino group at the para position | |
| Acetaminophen | Known as paracetamol; widely used analgesic | |
| 2-Aminoacetophenone | Amino group at the ortho position | |
| 3-Nitroacetophenone | Contains a nitro group instead of an amino group | |
| 4-Aminobenzaldehyde | An aldehyde derivative with significant reactivity |
The unique positioning of the amino group in 3'-Aminoacetophenone (meta position) differentiates it from these related compounds, influencing its reactivity and biological activity significantly compared to those with para or ortho substitutions.
XLogP3
Boiling Point
LogP
Melting Point
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (89.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
General Manufacturing Information
Dates
FT-IR, NIR-FT-Raman and gas phase infrared spectra of 3-aminoacetophenone by density functional theory and ab initio Hartree-Fock calculations
M K Subramanian, P M Anbarasan, V Ilangovan, S Moorthy BabuPMID: 18178129 DOI: 10.1016/j.saa.2007.11.013








